
2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine” is an organic molecule that contains a trifluoropropan-1-amine group attached to a difluorophenoxy group. The presence of multiple fluorine atoms suggests that it might have interesting chemical properties, as fluorine is highly electronegative and can significantly influence the chemical behavior of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a trifluoropropan-1-amine group and a 3,5-difluorophenoxy group. The electronegativity of the fluorine atoms could result in interesting electronic properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the amine and ether functional groups, as well as the electronegative fluorine atoms. The amine group might undergo reactions typical of amines, such as acid-base reactions or nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could result in high electronegativity and polarity .Applications De Recherche Scientifique
2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine has been used in a variety of scientific research applications. It has been used as a tool for investigating the mechanisms of action of various compounds. It has also been used in studies related to biochemical and physiological effects, as well as in studies related to drug metabolism and pharmacokinetics. In addition, it has been used in studies related to enzyme inhibition and enzyme activation.
Mécanisme D'action
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine is currently unavailable . These properties, which impact the bioavailability of the compound, would need to be determined through pharmacokinetic studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine in lab experiments include its high solubility in a variety of solvents, its stability in aqueous solutions, and its low toxicity. Its limitations include its low solubility in some solvents, its potential to form insoluble precipitates, and its potential to react with other compounds.
Orientations Futures
Potential future directions for the use of 2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine include its use in drug development, as a tool for investigating the mechanisms of action of various compounds, and its use in studies related to biochemical and physiological effects. Additionally, it may be used in studies related to enzyme inhibition and enzyme activation. It may also be used as a tool for studying drug metabolism and pharmacokinetics. Finally, its potential to interact with proteins and receptors in the body may be further explored.
Méthodes De Synthèse
2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine can be synthesized by a variety of methods. One of the most common methods is the reaction of 3,5-difluorophenol and trifluoromethylchloride in the presence of a base, such as triethylamine. This reaction yields this compound in high yields. Another method involves the reaction of 3,5-difluorophenol and trifluoromethanesulfonic anhydride in the presence of a base, such as triethylamine. This reaction also yields this compound in high yields.
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,5-difluorophenoxy)-3,3,3-trifluoropropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5NO/c10-5-1-6(11)3-7(2-5)16-8(4-15)9(12,13)14/h1-3,8H,4,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEFJXONLOHTLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OC(CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

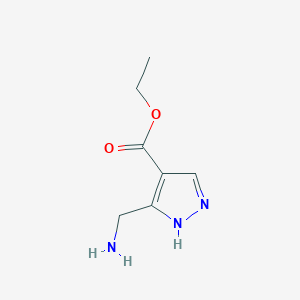
![8-(1H-indol-4-yl)-6-[(3R)-3-methylmorpholin-4-yl]-2-[(3S)-3-methylmorpholin-4-yl]-9H-purine](/img/structure/B6615558.png)


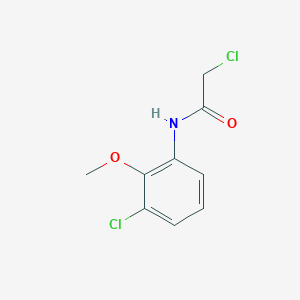
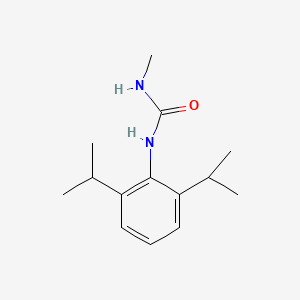
![ethyl 3-[(2-fluorophenyl)imino]butanoate](/img/structure/B6615607.png)
![2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde](/img/structure/B6615610.png)
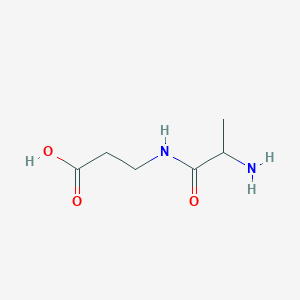

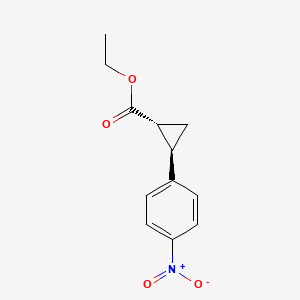
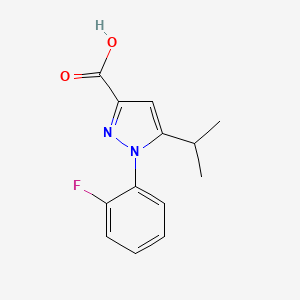

![4-[(dimethyl-1,2-oxazol-4-yl)methoxy]cyclohexan-1-amine](/img/structure/B6615646.png)